
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide
Übersicht
Beschreibung
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide, also known as LCL161, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound belongs to the class of benzohydrazides and has been synthesized through various methods.
Wirkmechanismus
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide acts as an inhibitor of the inhibitor of apoptosis (IAP) proteins. IAPs are a family of proteins that regulate apoptosis and are overexpressed in many cancer cells. This compound binds to the BIR3 domain of IAPs, leading to the degradation of the IAPs and activation of caspases, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to reduce tumor growth and increase survival rates in animal models. In addition, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide in lab experiments include its specificity for IAPs, its ability to induce apoptosis, and its potential as a sensitizer for chemotherapy and radiation therapy. However, some limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.
Zukünftige Richtungen
There are many future directions for the research on 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide. One direction is to investigate its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a sensitizer for immunotherapy. In addition, further research is needed to optimize the synthesis method of this compound and to investigate its potential as a treatment for other types of cancer.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been tested in animal models and has shown promising results in reducing tumor growth and increasing survival rates.
Eigenschaften
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c23-21-8-4-3-5-17(21)13-24-25-22(27)16-9-11-20(12-10-16)26-14-18-6-1-2-7-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZROHSPSWYSF-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



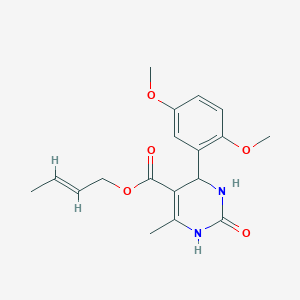
![(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871296.png)
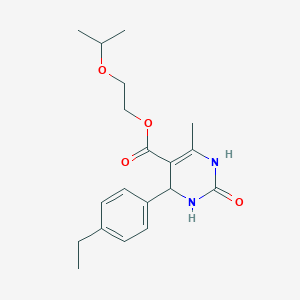

![4-methyl-N'-[(3-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B3871327.png)
![4-amino-N-{2-[(4-chlorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3871329.png)
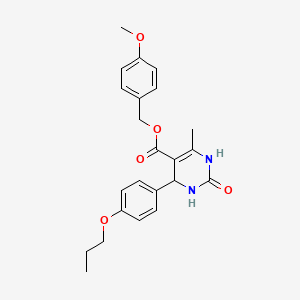
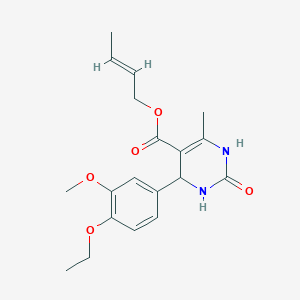

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3871363.png)
![3-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3871370.png)
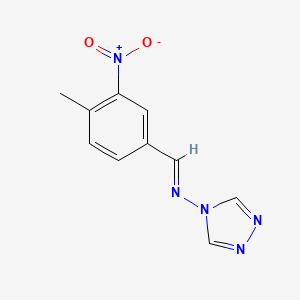

![3-ethyl-2-[2-(4-nitrophenyl)vinyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B3871413.png)